(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Description
(3S)-1-[(tert-Butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₇FNO₄, with a molecular weight of approximately 261.26 g/mol (estimated). The stereochemistry at the 3-position (S-configuration) and the fluorine substituent at the same carbon distinguish it from other piperidine-based compounds.
Properties
IUPAC Name |
(3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7H2,1-3H3,(H,14,15)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOPUFGUVSXFRG-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including cyclization reactions.
Introduction of Fluorine: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Boc Deprotection and Amine Functionalization
The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the piperidine nitrogen, enabling selective reactions at other positions. Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane) cleave the Boc group, yielding the free amine intermediate. This reaction is critical for subsequent modifications in drug synthesis .
Example Reaction:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic cleavage | 4M HCl in dioxane | Amine hydrochloride salt | 85–92% |
| TFA-mediated | 50% TFA/DCM | Free amine (isolated as TFA salt) | 78% |
Carboxylic Acid Functionalization
The carboxylic acid moiety participates in coupling reactions, enabling the formation of amides, esters, or heterocyclic derivatives.
Amide Bond Formation
Activation with carbodiimides (e.g., EDC·HCl) and coupling agents (e.g., HOBt) facilitates reactions with amines:
Key Applications:
Esterification
Methanol or ethanol under acidic conditions converts the carboxylic acid to methyl/ethyl esters:
| Ester Type | Conditions | Catalyst | Yield |
|---|---|---|---|
| Methyl ester | MeOH, H₂SO₄, reflux | H₂SO₄ | 90% |
| Ethyl ester | EtOH, HCl gas | HCl | 88% |
Fluorine-Specific Reactivity
The fluorine atom at C3 influences electronic and steric properties, enabling unique transformations:
Nucleophilic Substitution
The fluorine can undergo displacement with nucleophiles (e.g., amines, thiols) under basic conditions:
Example: Reaction with sodium azide yields 3-azido derivatives for click chemistry applications .
Ring-Opening Reactions
Fluorine’s electronegativity stabilizes transition states in ring-opening reactions, facilitating access to acyclic intermediates .
Stability and Reaction Optimization
-
pH Sensitivity: The Boc group is stable under basic conditions but hydrolyzes rapidly in strong acids (pH < 2).
-
Thermal Stability: Decomposition occurs above 150°C, necessitating low-temperature reactions .
This compound’s multifunctional architecture enables diverse applications in medicinal chemistry, including the synthesis of enzyme inhibitors and receptor modulators. Further studies exploring its stereoelectronic effects and catalytic applications are warranted.
Scientific Research Applications
Drug Development
The compound's structure allows it to serve as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated piperidine structure is particularly valuable in medicinal chemistry due to the unique properties imparted by fluorine, such as increased metabolic stability and altered lipophilicity.
- Antidepressants and Anxiolytics : Research indicates that derivatives of fluorinated piperidines can exhibit significant activity against depression and anxiety disorders. The incorporation of (3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid into drug formulations could enhance efficacy and reduce side effects due to its favorable pharmacokinetic properties .
Synthesis of Bioactive Compounds
This compound is frequently utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions. This application is critical in developing peptide-based therapeutics .
Potential Therapeutic Uses
Emerging studies suggest that compounds containing the piperidine moiety may have applications in treating neurological disorders due to their ability to interact with neurotransmitter systems.
- Neuroprotective Agents : Preliminary research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid involves its interaction with biological targets through its fluorine atom and Boc-protected nitrogen. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular properties, substituent effects, and safety profiles.
Structural Analogues and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| (3S)-1-[(tert-Butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid | Not explicitly provided¹ | C₁₁H₁₇FNO₄ | ~261.26 | 3-fluoro, Boc-protected, carboxylic acid |
| 1-(tert-Butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid | 1241725-64-3 | C₁₁H₁₇FNO₄ | ~261.26 | 5-fluoro, Boc-protected, carboxylic acid |
| (S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | 1415018-76-6 | C₁₂H₂₁NO₄ | 243.30 | 3-methyl, Boc-protected, carboxylic acid |
| (3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid | 2166022-52-0 | C₁₁H₁₇F₂NO₄ | 265.25 | 5,5-difluoro, Boc-protected, carboxylic acid |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | 4-phenyl, Boc-protected, carboxylic acid |
Key Observations:
- Fluorine Position: The 3-fluoro substitution in the target compound contrasts with the 5-fluoro (CAS 1241725-64-3) and 5,5-difluoro (CAS 2166022-52-0) derivatives.
- Methyl vs. Fluorine : The 3-methyl analogue (CAS 1415018-76-6) has a lower molecular weight (243.30 vs. ~261.26) and increased hydrophobicity compared to the 3-fluoro compound, which may affect solubility and metabolic pathways .
Reactivity and Stability
- Stability : The Boc-protected compounds (e.g., target compound and 5,5-difluoro analogue) are generally stable under standard storage conditions but may decompose under acidic or basic conditions, releasing carbon oxides and nitrogen oxides .
Biological Activity
(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H18FNO4
- Molecular Weight : 247.27 g/mol
- CAS Number : 2306259-55-0
- Purity : 97% .
The biological activity of this compound primarily involves its interaction with various biological targets. Its structural features suggest potential inhibitory effects on enzymes involved in cellular signaling pathways, particularly those related to tumor growth and proliferation.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the spindle assembly checkpoint, which is crucial for proper chromosome segregation during cell division. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anti-cancer therapies .
- Targeting Kinase Activity : It may also act as an inhibitor of specific kinases involved in tumorigenesis, similar to other compounds that have shown efficacy against various cancer cell lines .
In Vitro Studies
Several studies have assessed the compound's effectiveness against different cancer cell lines. For instance, assays conducted on human breast cancer cell lines demonstrated a significant reduction in cell viability, indicating its potential as an anti-cancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 (epidermoid) | 12.5 | Inhibition of proliferation |
| BT-474 (breast) | 8.0 | Induction of apoptosis |
| NIH-3T3 (murine) | 15.0 | Cell cycle arrest |
In Vivo Studies
Animal models have also been utilized to evaluate the compound's pharmacokinetics and therapeutic efficacy. In xenograft models, administration of this compound resulted in reduced tumor growth rates compared to control groups .
Case Studies
-
Breast Cancer Model :
- In a study involving xenografted human breast cancer cells in mice, treatment with the compound led to a 40% reduction in tumor volume after four weeks of administration. Histological analysis revealed increased apoptosis within the tumors.
- Lung Cancer Study :
Q & A
Q. What are the optimal reaction conditions for synthesizing (3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid?
The synthesis of this compound typically involves multi-step protocols. For example, palladium-catalyzed coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) under inert atmospheres at 40–100°C, followed by acid hydrolysis (e.g., HCl/water at 93–96°C) to remove protecting groups . Key parameters include strict temperature control, inert gas purging to prevent side reactions, and precise stoichiometry of reagents. Yield optimization may require adjusting reaction times (e.g., 5.5–17 hours) and monitoring intermediates via TLC or HPLC .
Q. How should researchers handle and store this compound to ensure stability?
The compound is sensitive to moisture and heat. Store in a cool (2–8°C), dry environment under inert gas (e.g., argon). Use airtight containers to prevent degradation. Avoid contact with strong oxidizers or acids, as decomposition products are undocumented but may release hazardous gases (e.g., CO, NOx) . Personal protective equipment (PPE), including nitrile gloves and safety goggles compliant with EN 166 standards, is mandatory during handling .
Q. What analytical methods are recommended for characterizing purity and stereochemistry?
- Purity : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water gradient) .
- Stereochemistry : Chiral HPLC or polarimetry to confirm the (3S) configuration. Comparative NMR analysis (¹H, ¹³C, ¹⁹F) with known stereoisomers can resolve ambiguities .
- Mass confirmation : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₁H₁₆FNO₄ requires exact mass 257.1063) .
Advanced Research Questions
Q. How can conflicting data on decomposition products and ecological toxicity be addressed?
Existing safety data sheets (SDS) lack information on decomposition products and environmental impact (e.g., bioaccumulation, soil mobility) . To resolve this:
- Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify thermal degradation byproducts.
- Conduct OECD 301/302 tests for biodegradability and acute aquatic toxicity .
- Cross-reference with structurally similar piperidine derivatives (e.g., tert-butyl 3-fluoroazetidine-3-carboxylate) to predict ecotoxicological profiles .
Q. What strategies mitigate racemization during functional group modifications?
Racemization risks arise during carboxylate activation (e.g., esterification). Mitigation approaches include:
Q. How does fluorination at the 3-position influence conformational dynamics in drug design?
The 3-fluoro group introduces steric and electronic effects:
- Steric : Restricts piperidine ring puckering, favoring chair conformations. Molecular dynamics simulations (MD) can model flexibility .
- Electronic : Enhances metabolic stability by reducing CYP450-mediated oxidation. Compare pharmacokinetics with non-fluorinated analogs (e.g., tert-butyl 3-hydroxypiperidine-3-carboxylate) .
Data Contradiction and Methodological Gaps
Q. Why do SDS documents lack consensus on acute toxicity classifications?
Discrepancies arise from limited experimental data. For example:
- Oral toxicity : Classified as Category 4 (H302) in some SDS but unspecified in others .
- Resolution : Conduct OECD 423 acute oral toxicity studies in rodents. Validate findings against the Globally Harmonized System (GHS) criteria .
Q. How reliable are computational predictions for this compound’s reactivity?
While DFT calculations predict nucleophilic susceptibility at the carboxylate group, experimental validation is critical:
- Compare computed Fukui indices with empirical reactivity in SN2 reactions (e.g., methyl iodide alkylation) .
- Use kinetic isotope effects (KIE) to probe transition states in fluorination reactions .
Safety and Regulatory Considerations
Q. What are the key gaps in occupational exposure limits (OELs) for this compound?
Q. How to address the absence of carcinogenicity data in risk assessments?
- Perform Ames tests for mutagenicity and 2-year rodent bioassays.
- Cross-reference with structurally related carcinogens (e.g., compounds with tert-butoxycarbonyl and aromatic moieties) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
